Cas no 1805561-67-4 (3-Amino-2-bromo-5-nitropyridine)
3-Amino-2-bromo-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-bromo-5-nitropyridine
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- Inchi: 1S/C5H4BrN3O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H,7H2
- InChI Key: PIYAOIBPIQHBGH-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=N1)[N+](=O)[O-])N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 1
- Topological Polar Surface Area: 84.7
3-Amino-2-bromo-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016252-250mg |
3-Amino-2-bromo-5-nitropyridine |
1805561-67-4 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029016252-1g |
3-Amino-2-bromo-5-nitropyridine |
1805561-67-4 | 95% | 1g |
$3,039.75 | 2022-04-01 |
3-Amino-2-bromo-5-nitropyridine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-Amino-2-bromo-5-nitropyridine
3-Amino-2-bromo-5-nitropyridine (CAS No. 1805561-67-4): A Comprehensive Overview
3-Amino-2-bromo-5-nitropyridine (CAS No. 1805561-67-4) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a nitro group attached to a pyridine ring. The combination of these functional groups imparts distinct chemical properties that make it an attractive candidate for various scientific and industrial applications.
The molecular formula of 3-Amino-2-bromo-5-nitropyridine is C6H4BrN3O2, and its molecular weight is 217.02 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nitration, bromination, and amination processes. These synthetic pathways are well-documented in the literature and have been optimized to achieve high yields and purity levels.
In recent years, 3-Amino-2-bromo-5-nitropyridine has gained considerable attention due to its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the amino and nitro groups provides multiple reaction sites for further functionalization, making it a valuable building block in organic synthesis. For instance, the amino group can be readily converted into various derivatives through acylation, alkylation, or coupling reactions, while the nitro group can be reduced to form an amine or undergo other transformations.
The biological activity of 3-Amino-2-bromo-5-nitropyridine has also been explored in several studies. Research has shown that compounds containing similar structural motifs exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-amino-2-bromo-5-nitropyridine demonstrated potent inhibitory effects against specific enzymes involved in cancer cell proliferation. These findings highlight the potential of this compound as a lead structure for the development of novel therapeutic agents.
In addition to its pharmaceutical applications, 3-Amino-2-bromo-5-nitropyridine has found use in materials science. The unique electronic properties of pyridine derivatives make them suitable for applications in organic electronics and photovoltaic devices. Recent research has focused on incorporating these compounds into polymer-based materials to enhance their performance in terms of conductivity and stability. For instance, a study published in Advanced Materials demonstrated that incorporating 3-amino-2-bromo-5-nitropyridine into conjugated polymers resulted in improved charge transport properties and enhanced device efficiency.
The environmental impact of 3-Amino-2-bromo-5-nitropyridine is another area of ongoing research. While the compound itself is not classified as hazardous under current regulations, its synthesis and use must be conducted with appropriate safety measures to minimize environmental exposure. Studies have shown that proper waste management and disposal practices can significantly reduce the ecological footprint associated with the production and use of this compound.
In conclusion, 3-Amino-2-bromo-5-nitropyridine (CAS No. 1805561-67-4) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure provides numerous opportunities for further functionalization and development into novel materials and therapeutic agents. As research continues to advance in these areas, the importance of this compound is likely to grow, making it an essential component in the toolkit of chemists and materials scientists alike.
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